molecular formula C14H15NO B3385137 3-(2-Amino-2-phenylethyl)phenol CAS No. 61311-57-7

3-(2-Amino-2-phenylethyl)phenol

Cat. No. B3385137
CAS RN: 61311-57-7
M. Wt: 213.27 g/mol
InChI Key: OJFWQWXBRSFWSM-UHFFFAOYSA-N
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Description

3-(2-Amino-2-phenylethyl)phenol, also known as 2-amino-1-(3-hydroxyphenyl)ethanol or tyramine, is a naturally occurring monoamine compound. It is a derivative of the amino acid tyrosine and is found in various foods, such as aged cheese, fermented foods, and alcoholic beverages. Tyramine has been studied extensively due to its potential health benefits and its role in various physiological processes.

Future Directions

: Phenol - DrugBank : Phenol - Legal Status

properties

IUPAC Name

3-(2-amino-2-phenylethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-14(12-6-2-1-3-7-12)10-11-5-4-8-13(16)9-11/h1-9,14,16H,10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFWQWXBRSFWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499398
Record name 3-(2-Amino-2-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-2-phenylethyl)phenol

CAS RN

61311-57-7
Record name 3-(2-Amino-2-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of dl-2-(3-methoxyphenyl)-1-phenylethylamine hydrochloride (11.3 g), 48% hydrobromic acid (100 ml) and glacial acetic acid (30 ml) is refluxed for 4 hours. After the reaction, the solvent is distilled off. To the residue is added water and the mixture is made alkaline with ammonia and extracted with chloroform. The chloroform layer is dried over anhydrous potassium carbonate and the solvent is distilled off. To the residue is added ether. The precipitated crystals are separated by filtration and recrystallized from ethanol-ethyl acetate to give the desired compound (7.3 g), melting point: 179°-181° C.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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